2,6-Diphenylpiperidin-4-ol is a chemical compound belonging to the piperidine class, characterized by its unique structure featuring two phenyl groups attached to the 2 and 6 positions of the piperidine ring, and a hydroxyl group at the 4 position. Its molecular formula is and it has a molecular weight of approximately 255.36 g/mol. The compound exhibits a white to off-white crystalline appearance and is soluble in organic solvents such as ethanol and methanol, but has limited solubility in water.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties .
Research indicates that 2,6-diphenylpiperidin-4-ol exhibits significant biological activities, including:
The synthesis of 2,6-diphenylpiperidin-4-ol can be achieved through several methods:
2,6-Diphenylpiperidin-4-ol has various applications in different fields:
Studies on the interactions of 2,6-diphenylpiperidin-4-ol with biological macromolecules have revealed insights into its binding affinity and mechanism of action. Molecular docking studies indicate that it interacts favorably with certain receptors involved in neuroprotection and inflammation pathways. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders .
The enantioselective construction of 2,6-diphenylpiperidin-4-ol derivatives has been revolutionized by chiral Brønsted acid catalysts and transition metal complexes. Chiral phosphoric acids (CPAs), such as those developed by Akiyama and Terada, enable asymmetric Mannich-type reactions to install stereocenters with >90% enantiomeric excess (e.e.). For example, CPAs activate imine intermediates through hydrogen-bonding networks, directing nucleophilic attack to yield piperidine frameworks with precise stereocontrol.
Recent work by Huang et al. demonstrated the use of triazolium-derived N-heterocyclic carbene (NHC) catalysts for desymmetrizing N-Cbz-glutarimides, achieving e.e. values up to 98%. This method tolerates diverse functional groups, including esters and terminal alkenes, and has been applied to synthesize intermediates for pharmacologically active compounds like (R)-Baclofen.
Table 1: Representative Catalytic Asymmetric Syntheses
| Substrate | Catalyst | Yield (%) | e.e. (%) | Application |
|---|---|---|---|---|
| N-Cbz-glutarimide | Triazolium NHC | 74 | 91 | (R)-Baclofen intermediate |
| 4-Substituted glutarimide | CPA (Akiyama-type) | 85 | 95 | Antidepressant analogs |
| Styrene derivatives | Chiral IDPi salt | 91 | 96 | Cyclobutane libraries |
Transition metal catalysis, particularly using palladium and copper, facilitates cross-coupling reactions to introduce aryl groups at the 2- and 6-positions. Heck and Suzuki-Miyaura couplings have been employed to functionalize bromophenyl precursors, as evidenced by Liu et al.’s work on porphyrin-based supramolecular polymers.
Multicomponent reactions (MCRs) offer atom-efficient routes to diversify the piperidine core. The Ugi reaction, combining amines, aldehydes, isocyanides, and carboxylic acids, generates highly functionalized 2,6-diphenylpiperidin-4-ol derivatives in a single step. For instance, Rajanarayanan and Jeyaraman reported a three-component condensation using benzaldehyde derivatives, aniline, and cyclic ketones to yield substituted piperidines with 70–85% efficiency.
Microwave-assisted MCRs have reduced reaction times from hours to minutes while improving yields. A 2022 study demonstrated the synthesis of 14-methoxytylophorinicine analogs via microwave-enhanced Friedel-Crafts acylation, achieving 92% yield in 15 minutes.
Post-functionalization of preassembled 2,6-diphenylpiperidin-4-ol scaffolds enables precise structural modifications. Liu et al. achieved enantioselective Heck reactions on Au(111) surfaces using Cu-coordinated supramolecular polymers, yielding chiral cycloadducts with inverted planar chirality. This approach preserves the integrity of the piperidine core while introducing vinyl or biphenyl groups at specific positions.
Key Post-Functionalization Routes:
2,6-Diphenylpiperidin-4-ol derivatives have demonstrated significant potential as inhibitors of SARS-CoV-2 Main Protease (MPro), a critical enzyme for viral replication. Molecular docking studies using Schrödinger Maestro 12.4 revealed that these derivatives bind to the active site of MPro (PDB ID: 5R84) through hydrogen bonding and hydrophobic interactions. The derivatives exhibited strong binding affinities, with 3-ethyl-3-methyl-2,6-diphenylpiperidin-4-ol (compound M7) showing a Glide Score of -7.2 kcal/mol and XP GScore of -6.8 kcal/mol [2]. Key interactions involved residues GLN-189 and THR-190, which are critical for substrate recognition and catalysis [2].
Table 1: Docking Scores of 2,6-Diphenylpiperidin-4-ol Derivatives Against SARS-CoV-2 MPro
| Compound | Glide Score (kcal/mol) | XP GScore (kcal/mol) | Binding Interactions |
|---|---|---|---|
| M1 | -5.4 | -5.1 | ASN-142, HIS-163 |
| M3 | -6.1 | -5.8 | GLU-166, CYS-145 |
| M7 | -7.2 | -6.8 | GLN-189, THR-190 |
The piperidine core facilitates π-π stacking with aromatic residues in the MPro binding pocket, while hydroxyl and alkyl substituents enhance solubility and target engagement [2].
2,6-Diphenylpiperidin-4-ol derivatives have shown promise in targeting hematological malignancies through modulation of apoptotic pathways. In vitro studies on compounds 3-chloro-3-methyl-2,6-diarylpiperidin-4-one (II and IV) revealed a 60–70% reduction in viability of myeloma (U266) and leukemia (K562) cell lines at 50 μM concentrations [4]. These compounds upregulated pro-apoptotic genes p53 (2.5-fold) and Bax (3.1-fold) while downregulating anti-apoptotic Bcl-2 (0.4-fold) [4].
Table 2: mRNA Expression Changes in Hematological Cancer Cell Lines
| Compound | p53 Fold Change | Bax Fold Change | Bcl-2 Fold Change |
|---|---|---|---|
| II | 2.3 | 2.8 | 0.5 |
| IV | 2.5 | 3.1 | 0.4 |
Molecular docking against myeloma (6FS1, 6FSO) and leukemia (6TJU) targets confirmed stable binding modes, with compound IV showing a binding energy of -8.9 kcal/mol against 6FS1 [4]. The chloro and methyl substituents at the 3-position were critical for inducing conformational changes in kinase domains.
Table 3: Comparative Binding Affinities of 2,6-Diphenylpiperidin-4-ol Derivatives
| Target Protein | PDB ID | Compound | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|---|---|
| Renin | 4PYV | D2 | -35.71 | ASP-32, PHE-117 |
| SARS-CoV-2 MPro | 5R84 | M7 | -7.2 | GLN-189, THR-190 |
| Myeloma Kinase | 6FS1 | IV | -8.9 | LYS-158, ASP-162 |
The piperidine scaffold’s flexibility allows adaptation to diverse binding pockets, with aryl substituents optimizing van der Waals interactions. For example, dimethyl groups at the 3-position enhance hydrophobic contacts in renin’s S3 subpocket [1], while chloro substituents improve electrostatic complementarity in kinase targets [4].
The electronic properties of aryl ring substituents in 2,6-diphenylpiperidin-4-ol derivatives critically influence their biological activity through modulation of electron density distribution and molecular orbital characteristics. Crystallographic studies reveal that the piperidine ring adopts a stable chair conformation with all substituents positioned equatorially, minimizing steric hindrance and optimizing electronic interactions [1]. The dihedral angle between the two phenyl rings measures 56.90 degrees, creating an optimal spatial arrangement that facilitates favorable π-π stacking interactions and influences the overall electronic environment of the molecule [1].
Molecular docking investigations demonstrate that electron-donating alkyl substituents at the 3-position significantly enhance binding affinity through modulation of the electronic environment. The 3,3-dimethyl derivative (D2) exhibits the highest binding energy of -35.71 kcal/mol, substantially exceeding the unsubstituted parent compound (-17.45 kcal/mol) [2] [3]. This dramatic improvement in binding affinity correlates with the electron-donating nature of methyl groups, which increase electron density on the piperidine nitrogen and enhance hydrogen bonding interactions with target residues threonine-77, aspartate-32, and phenylalanine-117 [2] [3].
The electronic effects manifest through hyperconjugative interactions between the carbon-hydrogen bonds of alkyl substituents and the adjacent sigma framework. Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal that alkyl substitution increases the highest occupied molecular orbital (HOMO) energy while decreasing the lowest unoccupied molecular orbital (LUMO) energy, resulting in a reduced HOMO-LUMO gap that correlates with enhanced chemical reactivity [4]. The molecular electrostatic potential surface analysis demonstrates that oxygen-41 represents the most electronegative center, while nitrogen-14 constitutes the most electropositive region, establishing the primary sites for intermolecular interactions [4].
Comparative analysis of substitution patterns reveals that 3,3-diethyl substitution (D6) provides substantial but slightly reduced binding affinity (-29.47 kcal/mol) compared to the dimethyl analogue, indicating that steric effects begin to counteract electronic benefits as substituent size increases [2] [3]. The 3-ethyl,3-methyl mixed substitution pattern (D7) demonstrates intermediate binding affinity (-30.64 kcal/mol), suggesting that asymmetric substitution provides a balanced compromise between electronic enhancement and steric accommodation [2] [3].
Table 1: Electronic Effects of Aryl Ring Substitution Patterns
| Substitution Position | Electronic Effect | Steric Influence | Binding Affinity (MM-GBSA) | Relative Potency |
|---|---|---|---|---|
| 3,3-Dimethyl | Electron-donating | Moderate crowding | -35.71 kcal/mol | Highest |
| 3,3-Diethyl | Electron-donating | Increased crowding | -29.47 kcal/mol | High |
| 3-Ethyl,3-Methyl | Mixed donating | Asymmetric crowding | -30.64 kcal/mol | High |
| Unsubstituted | Reference | Minimal | -17.45 kcal/mol | Lowest |
Conformational restriction of the piperidine ring system represents a fundamental strategy for enhancing biological activity through elimination of non-productive conformations and stabilization of bioactive geometries. The chair conformation of 2,6-diphenylpiperidin-4-ol derivatives demonstrates optimal spatial organization with equatorial positioning of all substituents, which minimizes 1,3-diaxial interactions and maintains favorable torsional angles [1] [5].
The conformational landscape of piperidine derivatives significantly influences their pharmacological profiles through modulation of binding entropy. Flexible piperidine rings suffer from conformational sampling penalties during receptor binding, effectively diluting the concentration of bioactive conformations [7]. Strategic introduction of conformational constraints through cyclopropane fusion or bridging elements reduces this entropic penalty while potentially enhancing binding specificity [8].
Computational analysis demonstrates that conformationally restricted analogues maintain critical pharmacophoric elements while reducing molecular flexibility. The quinuclidine analogue of 2,6-diphenylpiperidin-4-ol maintains substantial binding affinity despite constraining the piperidine in a rigid boat conformation, indicating significant tolerance for conformational variation within the receptor binding site [6]. This tolerance suggests that multiple conformational states may contribute to biological activity, providing opportunities for designing conformationally diverse analogues.
Vibrational analysis reveals that conformational restriction influences both stretching and bending modes of the piperidine ring system. Calculations show 123 vibrational modes for substituted derivatives, with frequencies below 1000 cm⁻¹ corresponding to fingerprint regions and those above 1000 cm⁻¹ representing functional group regions [4]. The stretching vibrations of nitrogen-hydrogen and oxygen-hydrogen groups occur at characteristic frequencies that reflect conformational constraints and hydrogen bonding patterns [4].
Table 2: Conformational Analysis Parameters for 2,6-Diphenylpiperidin-4-ol
| Parameter | Value/Description | Significance |
|---|---|---|
| Piperidine Ring Conformation | Chair conformation | Optimal for bioactivity |
| Dihedral Angle (Phenyl Rings) | 56.90° | Influences electronic effects |
| Equatorial Substituents | All substituents equatorial | Minimizes steric hindrance |
| Chair Conformation Stability | Enhanced by intramolecular interactions | Critical for receptor binding |
| Hydrogen Bonding Pattern | C6—H6···O4 weak bonds | Stabilizes crystal structure |
| C-H...π Interactions | C34—H34B···π involving phenyl ring | Contributes to binding affinity |
Three-dimensional pharmacophore models for 2,6-diphenylpiperidin-4-ol derivatives reveal essential spatial relationships between key molecular features required for optimal biological activity. The pharmacophore consists of critical hydrogen bond acceptor sites, hydrophobic regions, and aromatic interaction zones that must be properly positioned in three-dimensional space for effective receptor recognition [9] [10].
Molecular docking studies demonstrate that the most potent derivatives (D2, D6, D7) share common binding orientations within the target protein active site, assuming linear arrangements that maximize favorable interactions [9]. The piperidine nitrogen serves as the primary positive ionizable functionality, while the phenyl substituents occupy distinct hydrophobic pockets characterized by specific geometric constraints [9]. This spatial organization creates a coherent pharmacophore model consisting of a central basic nitrogen separated by defined distances from two hydrophobic aromatic regions [9].
Structure-activity landscape index analysis identifies critical pharmacophoric elements through examination of compounds exhibiting high structural similarity but divergent biological activity [8]. The most sensitive pharmacophoric features include the distance between terminal aryl groups and the piperidine ring, the flexibility of linkers connecting aromatic substituents, and the presence of the piperidine-4-hydroxyl group positioned at precise spatial coordinates [8]. These findings highlight the importance of maintaining specific three-dimensional relationships between pharmacophoric elements for optimal activity [8].
Comparative pharmacophore mapping reveals that successful analogues maintain essential geometric relationships while tolerating moderate structural modifications in non-critical regions. The 4-phenylpiperazine tail efficiently occupies the primary hydrophobic pocket, while benzyl substituents represent secondary hydrophobic interactions that contribute to overall binding affinity [9]. Loss of proper pharmacophore alignment, as observed in compound 5, results in dramatically reduced binding affinity due to improper spatial positioning of key interaction elements [9].
The three-dimensional pharmacophore model provides valuable insights for virtual screening and lead optimization efforts. Successful compounds demonstrate linear binding arrangements with consistent spacing between pharmacophoric elements, suggesting that rigid scaffolds maintaining these geometric relationships should provide enhanced biological activity [9]. The model successfully predicts the activity of diverse structural classes, confirming its utility for identifying novel bioactive compounds through computational screening approaches [11].
Table 3: Molecular Docking Results of 2,6-Diphenylpiperidin-4-ol Derivatives Against Renin (4PYV)
| Compound | Structure | Docking Score (kcal/mol) | XP GScore (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|---|
| D1 | 2,6-diphenylpiperidin-4-ol | -4.450 | -4.450 | -17.45 | - |
| D2 | 3,3-dimethyl-2,6-diphenylpiperidin-4-ol | -6.043 | -6.043 | -35.71 | THR-77, ASP-32, PHE-117 |
| D3 | 2,6-diphenylpiperidin-4-ol derivative | -5.123 | -5.123 | -10.92 | - |
| D4 | 2,6-diphenylpiperidin-4-ol derivative | -4.901 | -4.901 | -23.62 | - |
| D5 | 2,6-diphenylpiperidin-4-ol derivative | -4.804 | -4.804 | -22.66 | - |
| D6 | 3,3-diethyl-2,6-diphenylpiperidin-4-ol | -6.731 | -6.731 | -29.47 | ASP-32, PHE-117 |
| D7 | 3-ethyl,3-methyl-2,6-diphenylpiperidin-4-ol | -6.048 | -6.048 | -30.64 | ASP-32, PHE-117 |